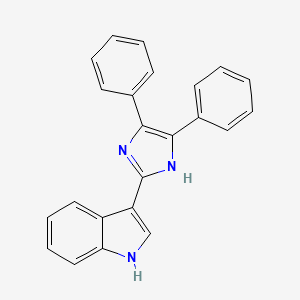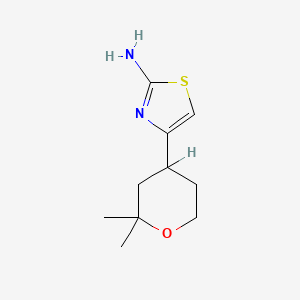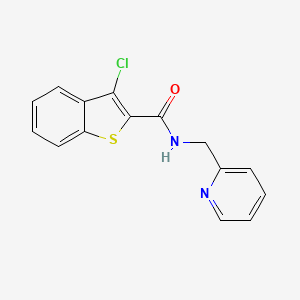
1-(2-biphenylyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-biphenylyl)-2,5-pyrrolidinedione is a chemical compound commonly known as phenylbutazone. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Phenylbutazone was first synthesized in the 1940s and was widely used in the treatment of rheumatoid arthritis and other inflammatory conditions. However, due to its potential side effects, its use has been limited in recent years.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and found to be efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. These compounds exhibit inhibition efficiency that increases with concentration, suggesting their potential application in protecting metals from corrosion (Zarrouk et al., 2015).
High-Performance Polymers
Pyridine-containing aromatic diamine monomers, which share structural motifs with "1-(2-biphenylyl)-2,5-pyrrolidinedione," have been used to synthesize high transparent polyimides. These polymers exhibit excellent thermal and mechanical properties, as well as distinct optical characteristics, indicating their utility in advanced materials applications (Guan et al., 2015).
Molecular Sensors
Pyrrolidine-constrained bipyridyl-dansyl conjugates, which are structurally related to "this compound," have been developed as selective chemosensors for metal ions like Al(3+). These sensors operate via internal charge transfer (ICT) mechanisms, showcasing the potential of pyrrolidinedione derivatives in sensing and detection technologies (Maity & Govindaraju, 2010).
Conducting Polymers and Electrochromic Materials
Derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, a compound closely related to "this compound," have been synthesized and polymerized to form soluble and electrically conductive polymers. These materials exhibit promising electrochromic properties, indicating their potential use in electronic and optoelectronic devices (Yiĝitsoy et al., 2007).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, demonstrating aggregation-induced emission (AIE) and ICT characteristics, have been engineered for use as fluorescent pH sensors. These compounds, which are structurally analogous to "this compound," offer reversible and tunable fluorescence responses to pH changes, suitable for various analytical and bioimaging applications (Yang et al., 2013).
Propiedades
IUPAC Name |
1-(2-phenylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-10-11-16(19)17(15)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKAGHILXDETET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)
![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)
![2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid](/img/structure/B5563686.png)
![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)
![N-{[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5563721.png)
![N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5563723.png)

